2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide
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Overview
Description
HS148 is a selective inhibitor of death-associated protein kinase 3 (DAPK3), with a Ki value of 119 nM . It is primarily used in scientific research to study apoptosis and related cellular processes. The molecular formula of HS148 is C15H14FN5O2S, and it has a molecular weight of 347.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS148 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by suppliers like MedChemExpress .
Industrial Production Methods
Industrial production methods for HS148 are not publicly disclosed due to proprietary reasons. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
HS148 undergoes various chemical reactions, including:
Oxidation: HS148 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: HS148 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of HS148 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of HS148 include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
HS148 is widely used in scientific research for its ability to selectively inhibit DAPK3. Some of its key applications include:
Chemistry: HS148 is used to study the chemical properties and reactions of DAPK3 inhibitors.
Biology: The compound is used to investigate the role of DAPK3 in cellular processes such as apoptosis and autophagy.
Medicine: HS148 is explored for its potential therapeutic applications in diseases where DAPK3 is implicated, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting DAPK3
Mechanism of Action
HS148 exerts its effects by selectively inhibiting DAPK3, a serine/threonine kinase involved in the regulation of apoptosis and autophagy. By binding to the active site of DAPK3, HS148 prevents its phosphorylation activity, thereby modulating downstream signaling pathways involved in cell death and survival .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to HS148 include other DAPK3 inhibitors such as:
- DAPK3 Inhibitor 1
- DAPK3 Inhibitor 2
- DAPK3 Inhibitor 3
Uniqueness of HS148
HS148 is unique due to its high selectivity and potency as a DAPK3 inhibitor, with a Ki value of 119 nM. This makes it a valuable tool in research for studying the specific role of DAPK3 in various cellular processes .
Biological Activity
The compound 2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18FN5O2S, with a molecular weight of approximately 365.41 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a thioether linkage.
Anticancer Activity
Research has indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- These compounds often target specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and increased apoptosis.
- Case Study : A derivative with structural similarities demonstrated effective inhibition of the PI3K/Akt pathway in breast cancer cells, resulting in decreased cell viability and increased apoptosis rates .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Antibacterial Effects :
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound may possess anti-inflammatory effects.
- Mechanism :
- It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : In vitro assays demonstrated that similar compounds could suppress COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-pyrimidine derivatives. Modifications to the fluorophenyl group or alterations in the thioether linkage can significantly affect potency and selectivity against target enzymes.
Modification | Effect on Activity |
---|---|
Addition of methyl groups on pyrimidine | Increased anticancer potency |
Variation of halogen substituents | Enhanced antibacterial activity |
Alteration of side chain length | Improved anti-inflammatory effects |
Properties
Molecular Formula |
C15H14FN5O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[1-(3-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C15H14FN5O2S/c1-2-11(12(17)22)24-15-19-13-10(14(23)20-15)7-18-21(13)9-5-3-4-8(16)6-9/h3-7,11H,2H2,1H3,(H2,17,22)(H,19,20,23) |
InChI Key |
IQWUQCPIOBQMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=O)N1 |
Origin of Product |
United States |
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